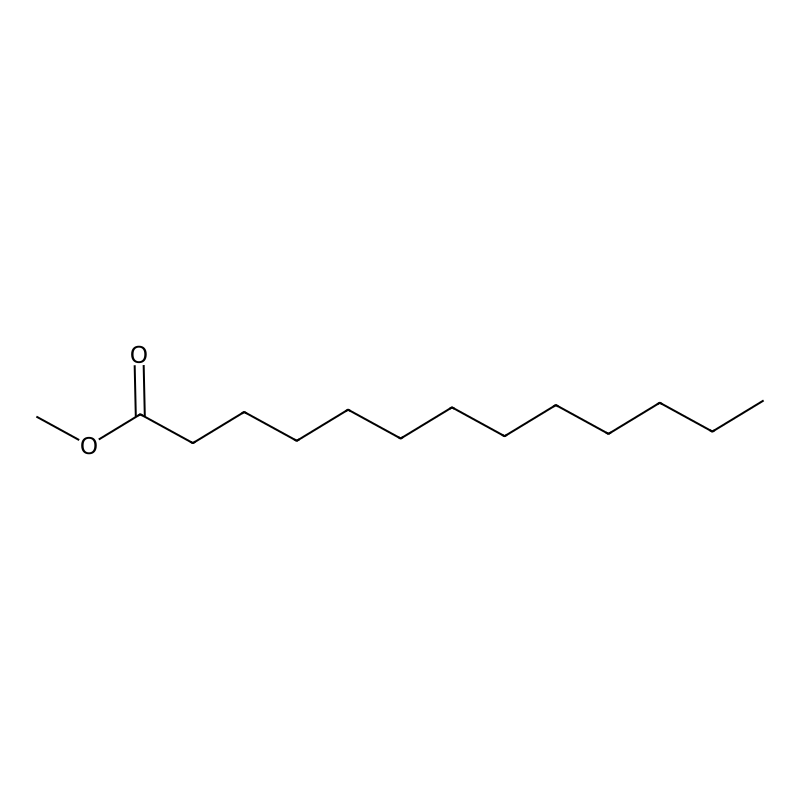Methyl tridecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biofuel Production
Methyl tridecanoate falls under the category of biodiesel, which are fatty acid esters produced from renewable sources. Research into alternative fuels explores the potential of various feedstocks and conversion methods for biodiesel production. Methyl tridecanoate, though likely not the most efficient option, could be included in studies on this topic [].
Organic Chemistry Research
As a relatively simple fatty acid derivative, methyl tridecanoate may be used in various organic chemistry research applications. For example, it could serve as a substrate for studying enzymatic reactions or as a reference compound in chromatography techniques [].
Material Science Research
Methyl tridecanoate's properties as a long-chain fatty acid derivative might be of interest in material science research. For instance, it could be investigated for its potential use in lubricants or as a component in self-assembling materials.
Methyl tridecanoate is an organic compound classified as a methyl ester of tridecanoic acid, with the molecular formula and a molecular weight of approximately 228.37 g/mol. It is also known by various synonyms, including tridecanoic acid methyl ester and methyl n-tridecanoate . This compound appears as a clear, colorless to yellow fluid with a characteristic odor, and it has a melting point range of 6-7 °C and a flash point of 113 °C .
- Hydrolysis: In the presence of water and an acid or base catalyst, methyl tridecanoate can hydrolyze to form tridecanoic acid and methanol.
- Transesterification: It can react with alcohols to form different esters, which is significant in biodiesel production.
- Esterification: Methyl tridecanoate can be synthesized from tridecanoic acid and methanol through an esterification reaction facilitated by an acid catalyst.
These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes.
Methyl tridecanoate can be synthesized through several methods:
- Esterification Reaction: The most common method involves the reaction of tridecanoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions. This method is straightforward and yields high purity.
- Transesterification: This method involves reacting triglycerides (fats/oils) with methanol in the presence of a catalyst (usually a strong base). This process is particularly relevant in biodiesel production.
- Direct Methylation: Methyl tridecanoate can also be produced by direct methylation of fatty acids using methyl iodide or dimethyl sulfate under basic conditions.
Each of these methods has its advantages depending on the desired purity, yield, and economic considerations.
Methyl tridecanoate has various applications across different fields:
- Flavoring Agents: Due to its fatty acid profile, it is used in food flavoring and fragrance formulations.
- Cosmetics: It serves as an emollient in cosmetic products due to its moisturizing properties.
- Industrial Uses: Methyl tridecanoate is utilized in the production of surfactants and lubricants.
- Biopesticides: Its insect repellent properties make it a candidate for use in biopesticides.
Methyl tridecanoate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Methyl laurate | Derived from lauric acid; more soluble in water. | |
| Methyl myristate | Derived from myristic acid; used in cosmetics. | |
| Methyl palmitate | Derived from palmitic acid; widely used in food industry. | |
| Methyl stearate | Derived from stearic acid; solid at room temperature. |
Methyl tridecanoate is unique due to its specific chain length (thirteen carbon atoms), which influences its physical properties such as melting point and solubility compared to other fatty acid esters. Its balance between hydrophobicity and hydrophilicity makes it particularly useful in various applications ranging from food to cosmetics.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Corrosive
Other CAS
1731-88-0








